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Executive Summary
Antitumor agent-153, also known as OM-153, is a potent and selective small molecule

inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the WNT/β-catenin signaling

pathway.[1][2] Preclinical studies have demonstrated its antitumor efficacy in various cancer

models, both as a monotherapy and in combination with immune checkpoint inhibitors. This

technical guide provides a comprehensive overview of the preclinical data for OM-153,

including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Detailed experimental protocols and signaling pathway diagrams are presented to support

further research and development of this promising anticancer agent.

Mechanism of Action: Targeting the WNT/β-catenin
Pathway
OM-153 exerts its antitumor effects by inhibiting the catalytic activity of TNKS1/2.[2] These

enzymes are responsible for the poly-ADP-ribosylation (PARsylation) of AXIN proteins, which

are essential components of the β-catenin destruction complex.[3] PARsylation marks AXIN for

ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS1/2, OM-153

stabilizes AXIN levels, leading to the formation of a functional destruction complex that

phosphorylates β-catenin, targeting it for degradation.[3] This prevents the accumulation and
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nuclear translocation of β-catenin, thereby inhibiting the transcription of WNT target genes

involved in cell proliferation and survival.

Below is a diagram illustrating the WNT/β-catenin signaling pathway and the mechanism of

action of OM-153.
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Figure 1: WNT/β-catenin Signaling Pathway and OM-153 Mechanism of Action.

In Vitro Efficacy
Biochemical and Cellular Assays
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OM-153 demonstrates potent and selective inhibition of TNKS1 and TNKS2 in biochemical

assays, with minimal activity against PARP1. In cellular assays, it effectively inhibits WNT/β-

catenin signaling, as measured by a luciferase reporter assay in HEK293 cells. The

antiproliferative activity of OM-153 has been evaluated in various cancer cell lines, showing

significant growth inhibition in WNT-dependent lines such as COLO 320DM.

Table 1: In Vitro Activity of OM-153

Assay Type Target/Cell Line IC50/GI50 (nM) Reference

Biochemical Assay TNKS1 13

Biochemical Assay TNKS2 2

Biochemical Assay PARP1 >100,000

WNT/β-catenin

Reporter Assay
HEK293 0.63

Cell Growth Inhibition COLO 320DM 10 (GI50)

Cell Growth Inhibition RKO >10,000 (GI50)

Experimental Protocols
Principle: A biochemical assay to measure the PARsylation activity of recombinant TNKS1/2

or PARP1 enzymes.

Protocol:

Recombinant human TNKS1, TNKS2, or PARP1 enzyme is incubated with varying

concentrations of OM-153.

The enzymatic reaction is initiated by the addition of NAD+ and biotinylated NAD+.

The resulting biotinylated-PAR product is detected using streptavidin-horseradish

peroxidase (HRP) and a chemiluminescent substrate.

Luminescence is measured using a plate reader, with the signal being inversely

proportional to the inhibitory activity of the compound.
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Principle: A cell-based luciferase reporter assay to quantify the activity of the WNT/β-catenin

signaling pathway.

Protocol:

HEK293 cells are transiently transfected with a TCF/LEF-responsive luciferase reporter

construct.

Transfected cells are treated with varying concentrations of OM-153.

WNT signaling is activated, typically by treatment with Wnt3a conditioned media or a

GSK3β inhibitor.

Luciferase activity is measured using a luminometer.

IC50 values are determined by the concentration of OM-153 that causes a 50% reduction

in luciferase activity.

Principle: An assay to determine the effect of OM-153 on the proliferation of cancer cell lines.

Protocol:

Cancer cell lines (e.g., COLO 320DM, RKO) are seeded in 96-well plates and allowed to

adhere overnight.

Cells are treated with a range of concentrations of OM-153 for a specified period (e.g., 72

hours).

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based

assay like CellTiter-Glo.

The concentration of OM-153 that inhibits cell growth by 50% (GI50) is calculated from the

dose-response curve.
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In Vivo Efficacy
Xenograft Models
The antitumor activity of OM-153 has been demonstrated in mouse xenograft models. In a

COLO 320DM colon carcinoma model, oral administration of OM-153 resulted in a dose-

dependent reduction in tumor growth. Furthermore, OM-153 has been shown to potentiate the

antitumor effect of anti-PD-1 immune checkpoint inhibition in a B16-F10 mouse melanoma

model.

Table 2: In Vivo Efficacy of OM-153 in a COLO 320DM Xenograft Model

Treatment Group
(mg/kg, p.o., twice
daily)

Tumor End Volume
(mm³) - Mean ± SD

Statistical
Significance (vs.
Vehicle)

Reference

Vehicle Control
Not explicitly stated,

used as baseline
-

0.1 Not explicitly stated Not significant

0.33 ~400 P < 0.05

1 ~300 P < 0.01

3.3 ~200 P < 0.01

10 ~150 P < 0.01

Experimental Protocols
Animal Model: CB17-SCID mice.

Tumor Implantation: 5 x 10⁶ COLO 320DM cells are injected subcutaneously into the flank of

the mice.

Treatment: When tumors reach a palpable size, mice are randomized into treatment groups.

OM-153 is administered orally twice daily at doses ranging from 0.1 to 10 mg/kg.
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Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the

study, tumors are excised and weighed. Body weight is monitored as an indicator of toxicity.

Animal Model: C57BL/6 mice.

Tumor Implantation: B16-F10 melanoma cells are injected subcutaneously.

Treatment: Mice are treated with OM-153, an anti-PD-1 antibody, or the combination of both.

Efficacy Assessment: Tumor growth and survival are monitored. The immune cell infiltrate

within the tumors can be analyzed by flow cytometry to assess the immunomodulatory

effects of the combination therapy.
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Figure 2: General Experimental Workflow for Preclinical Evaluation of OM-153.

Pharmacokinetics
Pharmacokinetic studies of OM-153 have been conducted in mice, demonstrating good oral

bioavailability and dose-dependent exposure.

Table 3: Pharmacokinetic Parameters of OM-153 in CD-1 Mice
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Dose and
Route

Cmax
(ng/mL)

t½ (hours)
AUC
(ng·h/mL)

Bioavailabil
ity (F%)

Reference

0.4 mg/kg, i.v. - 4.3 708 -

2 mg/kg, i.v. - 4.9 3,540 -

10 mg/kg,

p.o. (single

dose)

1,800

(Cmax1)
5.3 10,200 57

10 mg/kg,

p.o. (twice

daily)

2,700

(Cmax2)
- - -

100 mg/kg,

p.o. (single

dose)

13,000

(Cmax1)
6.9 114,000 64

100 mg/kg,

p.o. (twice

daily)

20,000

(Cmax2)
- - -

Experimental Protocol
Animal Model: CD-1 mice.

Drug Administration: OM-153 is administered either as a single intravenous (i.v.) bolus or by

oral gavage (p.o.). For repeat-dose studies, oral administration is given twice daily.

Sample Collection: Blood samples are collected at various time points post-administration.

Plasma is separated by centrifugation. Tumors are also collected in xenograft studies.

Analysis: The concentration of OM-153 in plasma and tumor homogenates is quantified

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum

concentration), t½ (half-life), and AUC (area under the curve) are calculated using standard

non-compartmental analysis.
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Toxicology
A 28-day repeated-dose toxicity study in mice revealed that high doses of OM-153 (100 mg/kg,

twice daily) can lead to body weight loss and intestinal and kidney damage. However, a dose of

10 mg/kg administered twice daily was well-tolerated, with no significant toxicity observed,

indicating a potential therapeutic window.

Conclusion
The preclinical data for Antitumor agent-153 (OM-153) strongly support its continued

development as a novel anticancer therapeutic. Its potent and selective inhibition of

Tankyrases, leading to the suppression of the WNT/β-catenin signaling pathway, translates to

significant in vitro and in vivo antitumor activity. The favorable pharmacokinetic profile and the

existence of a therapeutic window in animal models further underscore its potential. Future

studies should focus on exploring its efficacy in a broader range of WNT-driven cancers and

further investigating its synergistic effects with immunotherapy and other targeted agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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